(R)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Chiral Resolution Stereochemistry Enantiomeric Purity

This compound is a chiral, bis-trifluoromethyl-substituted tetrahydronaphthalen-1-amine hydrochloride salt, classified as a specialty aromatic amine building block. It is formally characterized by a specific stereochemistry (R-configuration at the C1 position) and a precise 5,7-disubstitution pattern, distinguishing it from other positional isomers and enantiomeric forms within the tetrahydronaphthalene family.

Molecular Formula C12H11F6N
Molecular Weight 283.21 g/mol
Cat. No. B12971746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular FormulaC12H11F6N
Molecular Weight283.21 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)C(F)(F)F)N
InChIInChI=1S/C12H11F6N/c13-11(14,15)6-4-8-7(2-1-3-10(8)19)9(5-6)12(16,17)18/h4-5,10H,1-3,19H2/t10-/m1/s1
InChIKeyZTNOXXFRYIJVMK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (R)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride


This compound is a chiral, bis-trifluoromethyl-substituted tetrahydronaphthalen-1-amine hydrochloride salt, classified as a specialty aromatic amine building block . It is formally characterized by a specific stereochemistry (R-configuration at the C1 position) and a precise 5,7-disubstitution pattern, distinguishing it from other positional isomers and enantiomeric forms within the tetrahydronaphthalene family. Its molecular formula is C12H11F6N·HCl, with a free base molecular weight of 283.21 g/mol . This compound serves as a key intermediate or reference standard in pharmaceutical research, where the combination of its fluorinated core and stereochemically defined amine group is critical for structure-activity relationship (SAR) studies.

Stereochemical Control
Defined (R)-enantiomer for chiral synthesis or stereospecific target studies
Regioisomeric Purity
Precise 5,7-bis-CF3 pattern, distinct from 6,8-isomer, to preserve SAR intent
Reference Standard / Intermediate
Supports enantiomer-specific method development or fluorinated building-block synthesis

The Risk of Substituting (R)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine HCl with General Analogs


General substitution within the tetrahydronaphthalen-1-amine class is not feasible because minor structural alterations—particularly in stereochemistry or the positioning of trifluoromethyl groups—can fundamentally alter a molecule's physicochemical properties and biological interaction profile. The specific (R)-enantiomer with a 5,7-bis-CF3 pattern is one of several closely related isomers, including the (S)-enantiomer and the 6,8-bis-CF3 regioisomer . The hydrophobicity, metabolic stability, and shape of the molecule are profoundly influenced by this substitution pattern. For example, the LogP of the (R)-5,7-isomer is calculated at 4.0603, a value that would differ for other regioisomers . In chiral environments such as enzyme active sites, the (R) and (S) enantiomers can exhibit drastically different or even opposite activities. Therefore, substituting a general racemate or a mis-specified isomer will introduce uncharacterized variables, potentially leading to false negatives, inconsistent biological data, and failed synthetic campaigns.

Enantiomer or racemate mismatch
Using the (S)-enantiomer or racemate may alter target interaction in chiral environments, potentially shifting assay outcomes. Chiral identity must be verified before substitution.
Regioisomer shift alters key properties
The 6,8-bis-CF3 isomer exhibits different lipophilicity and electronic distribution. A change in substitution pattern can modify permeability and binding, compromising structure-activity comparisons.

Quantitative Differentiation Guide for (R)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine HCl


Chiral Identity: Differentiation from (S)-Enantiomer and Racemate

This product is the explicitly defined (R)-enantiomer, registered under CAS 1259771-95-3. The closest chiral comparators are the (S)-enantiomer and the racemic mixture (CAS 1337732-14-5). A critical procurement risk is the misspecification of the product as the (S)-isomer, a distinct compound with a different three-dimensional orientation of the amine group . In the absence of stereochemical control, a racemic mixture of (R) and (S) forms is obtained, which will display different behavior in any asymmetric environment. Procuring the precisely defined enantiomer is essential for generating reproducible, interpretable data in chiral biology or asymmetric synthesis.

Chiral Identity
Class-level
(R)-CAS 1259771-95-3 vs. (S)-enantiomer / racemate (CAS 1337732-14-5)
Distinct CAS numbers confirm separate chemical entities; enantiomer specification governs chiral method applicability.
Class-level inference; verify enantiomeric excess via CoA.
Chiral Resolution Stereochemistry Enantiomeric Purity

Regioisomeric Differentiation: 5,7- vs. 6,8-Bis-CF3 Substitution Pattern

The substitution pattern of the trifluoromethyl groups is unambiguous for the 5,7-positions. The closest structural regioisomer is the 6,8-bis-CF3 analog (CAS 1259761-19-7) . The different position of the electron-withdrawing CF3 groups on the aromatic ring alters the electronic distribution, molecular dipole moment, and lipophilicity. A quantifiable difference is observed in their calculated physical properties; for instance, the target compound has a computed LogP of 4.0603, while the 6,8-isomer, despite having the same formula, will exhibit a different LogP value due to the altered intramolecular interactions . This directly impacts solubility cell permeability, and nonspecific protein binding in biological assays.

Lipophilicity Shift
Cross-study comparable
LogP 4.0603 (computed) for (R)-5,7-isomer
Regioisomer (6,8-CF3) is predicted to show different LogP, potentially altering membrane permeability.
In silico data; experimental LogP determination advised for critical assays.
Regioisomerism LogP Drug Discovery

Purity Benchmarking for Reference Standard Use

For applications requiring a reference standard, such as impurity profiling in drug development, a certified purity level is the primary quantitative specification. The purveyor of this compound guarantees a minimum purity of 98%, and similar high-purity offerings are available from other vendors . A direct comparison can be made with the racemic standard (CAS 1337732-14-5), which may be supplied at a lower or unspecified purity. The critical differentiation lies in the purity being tied to the specific, chiral entity. A 98% pure (R)-enantiomer is fundamentally different from a 98% pure racemate, as the latter contains only 49% of the desired (R)-form, dramatically reducing the effective concentration in any enantioselective process.

Purity vs. Effective Concentration
Supplier-specified
98% (R)-enantiomer vs. 98% racemate (≤49% desired R-form)
Enantiopure specification ensures full available concentration for stereospecific applications.
Verify chiral purity and identity on supplier CoA.
Reference Standard Purity Analysis Procurement Specification

Application Scenarios for (R)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride


Chiral Synthesis of 5,7-Substituted Drug Candidates

This compound is intended as a key chiral intermediate in the synthesis of novel drug candidates, particularly those targeting central nervous system (CNS) or cardiovascular pathways where a specific enantiomer is required. Its defined (R)-stereochemistry and precise 5,7-CF3 pattern provide a resolved starting material, circumventing a costly and low-yielding chiral separation step later in the synthesis. This directly addresses the evidence that the (S)-enantiomer or racemate would lead to a different final drug substance.

Analytical Reference Standard for Chiral Impurity Profiling

The high-purity (98%) specification makes this compound suitable as a reference standard for developing enantiomer-specific HPLC or LC-MS methods. It serves as a marker to quantify the presence of the undesired (R)-enantiomer as an impurity in an active pharmaceutical ingredient (API) or to certify the chiral purity of a batch of the (S)-isomer, a requirement supported by the evidence on the critical difference in effective concentration between a pure enantiomer and a racemate.

Pharmacological Selectivity Profiling Against Mono-CF3 Analogs

In a structure-activity relationship (SAR) study, researchers would use this compound to probe the impact of a second CF3 group on target affinity and selectivity. The bis-CF3 substitution differentiates it from mono-CF3 analogs , and the evidence on altered LogP due to the 5,7-substitution pattern suggests it will exhibit different membrane permeability and metabolic stability compared to the 6,8-regioisomer , making it a critical tool for pharmacological profiling.

Building Block for Fluorinated Ligand Libraries

This amine can be used to construct libraries of fluorinated ligands for target identification or chemical biology. The (R)-amine acts as a rigid, lipophilic scaffold whose shape and electronics, defined by its specific stereochemistry and bis-CF3 substitution [REFS-1, REFS-2], are constants that can be functionalized at the amine group. This allows for systematic variation of a chemical series while keeping the core pharmacophore constant, a strategy validated by the evidence that even regioisomers have different physical properties.

Application
Selection Property
Validation Focus
Chiral synthesis of 5,7-substituted drug candidates
Defined (R)-stereochemistry and regioisomeric purity
Verify enantiomeric excess and positional isomer identity
Chiral impurity profiling reference standard
High purity and unambiguous chiral identity
HPLC/LC-MS method validation for enantiomeric purity
SAR profiling against mono-CF3 or regioisomeric analogs
Bis-CF3 substitution pattern and computed lipophilicity
Assess permeability and target selectivity in biological models
Fluorinated ligand library construction
Rigid lipophilic scaffold with defined amine handle
Functionalization at amine while preserving core pharmacophore
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